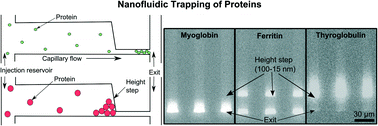Thin-film microfabricated nanofluidic arrays for size-selective protein fractionation†
Lab on a Chip Pub Date: 2013-09-09 DOI: 10.1039/C3LC50869B
Abstract
Size-selective fractionation and quantitation of biostructures in the sub-hundred nanometer size range is an important research area. Unfortunately, current methods for size fractionation are complex, time consuming, or offer poor resolution. Using standard microfabrication technology, we developed a nanofluidic sieving system to address these limitations. Our setup consists of an array of parallel nanochannels with a height step in each channel, an injection reservoir, and a waste reservoir. The height steps can size fractionate a protein mixture as a solution flows through the nanochannels via capillary action. We tested this system with different sizes and concentrations of five proteins to understand protein size and height step effects on trapping. Our results clearly show size-dependent trapping of proteins at nanometer-scale height steps in nanochannels. We also developed a model that predicts the observed size-dependent trapping of proteins. This work is a key step towards scalable nanofluidic methods for molecular fractionation.


Recommended Literature
- [1] Water-triggered spontaneous surface patterning in thin films of mexylaminotriazine molecular glasses†
- [2] Structural phase transitions, dielectric bistability and luminescence of two bulky ion-pair crystals [N(C3H7)4]2[Ln(NO3)5] (Ln = Tb, Dy)†
- [3] Synthesis of a guanidine NHC complex and its application in borylation reactions†
- [4] Asymmetric hydrogenation of CC double bonds using Rh-complex under homogeneous, heterogeneous and continuous mode conditions†
- [5] Contents and Chemical Science
- [6] Red yeast rice dietary intervention reduces oxidative stress-related inflammation and improves intestinal microbiota†
- [7] Patterned growth of luminescent metal–organic framework films: a versatile electrochemically-assisted microwave deposition method†
- [8] Water–gas shift reaction co-catalyzed by polyoxometalate (POM)–gold composites: the “magic” role of POMs†
- [9] Thin-walled graphitic nanocages with nitrogen-doping as superior performance anodes for lithium-ion batteries†
- [10] Silver telluride nanoparticles as biocompatible and enhanced contrast agents for X-ray imaging: an in vivo breast cancer screening study†

Journal Name:Lab on a Chip
Research Products
-
7-Fluoro-2-methylquinolin-4-ol
CAS no.: 18529-03-8
-
CAS no.: 13073-21-7
-
CAS no.: 161886-96-0









